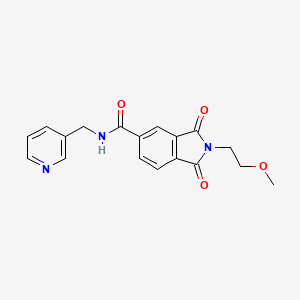
N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine (BDMP) is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BDMP is a guanidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have a variety of mechanisms of action, including the inhibition of the uptake of norepinephrine and dopamine. N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to have an effect on the release of neurotransmitters, including serotonin and acetylcholine.
Biochemical and Physiological Effects:
N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have a wide range of biochemical and physiological effects, including the reduction of blood pressure, the inhibition of platelet aggregation, and the reduction of inflammation. N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to have an effect on the central nervous system, including the enhancement of cognitive function and the reduction of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages for use in lab experiments, including its high purity and stability. However, N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine also has limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, including the investigation of its potential use as a therapeutic agent for the treatment of various diseases. Further research is also needed to better understand the mechanisms of action of N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine and its effects on the central nervous system. Additionally, more studies are needed to determine the optimal dosage and administration of N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine for various applications.
Méthodes De Synthèse
N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyrimidinylamine with benzyl isocyanate and ammonium chloride. Other methods involve the reaction of 4,6-dimethyl-2-pyrimidinylamine with benzyl chloride and guanidine hydrochloride.
Applications De Recherche Scientifique
N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-benzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been studied for its potential use in the development of new drugs for the treatment of hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
2-benzyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-10-8-11(2)18-14(17-10)19-13(15)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTHZPTYOUBYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCC2=CC=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386710 |
Source


|
| Record name | 1-benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
CAS RN |
34747-49-4 |
Source


|
| Record name | 1-benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(allylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4970146.png)
![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4970169.png)
![N-(4-bromo-2-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970179.png)





![4-[(3-nitrophenyl)amino]-1,2-naphthalenedione](/img/structure/B4970237.png)
![4-ethoxy-3-nitro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4970242.png)
![6-(2,5-dimethylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4970252.png)
![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4970259.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4970260.png)